molecular formula C16H18N4O5 B12073317 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one CAS No. 183016-22-0

4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B12073317
CAS No.: 183016-22-0
M. Wt: 346.34 g/mol
InChI Key: LTKDRTCPODDNKU-YNEHKIRRSA-N
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Description

This compound is a modified nucleoside analog featuring a 1,3,5-triazin-2(1H)-one base linked to a 2-deoxy-β-D-erythro-pentofuranosyl sugar moiety esterified at the 5'-O position with a 4-methylbenzoyl (toluoyl) group. Its structure combines a cytidine-like base with a deoxyribose sugar, similar to Decitabine (5-aza-2'-deoxycytidine), but distinguishes itself through the 5-O-toluoyl substitution .

Properties

CAS No.

183016-22-0

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)24-7-12-11(21)6-13(25-12)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1

InChI Key

LTKDRTCPODDNKU-YNEHKIRRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC(=NC3=O)N)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)O

Origin of Product

United States

Preparation Methods

Silylation of Azacytosine Derivative

The nucleobase precursor, 4-amino-1,3,5-triazin-2(1H)-one (azacytosine), undergoes bis(trimethylsilyl)trifluoroacetamide (BSTFA)-mediated silylation:

Azacytosine+2.22.5 equiv BSTFACH2Cl2/CH3CN, 2580CTrimethylsilyl-protected intermediate\text{Azacytosine} + 2.2–2.5\ \text{equiv BSTFA} \xrightarrow{\text{CH}2\text{Cl}2/\text{CH}_3\text{CN},\ 25–80^\circ\text{C}} \text{Trimethylsilyl-protected intermediate}

Key parameters:

  • Solvent : Dichloromethane/acetonitrile mixtures (3:1 v/v) prevent premature desilylation.

  • Temperature : 50°C balances reaction rate (2–4 h completion) with byproduct minimization.

  • Exclusion of moisture : Strict anhydrous conditions maintain silyl group integrity.

Glycosidic Coupling

The silylated nucleobase reacts with 1-chloro-3,5-di-p-toluoyl-2-deoxy-D-ribofuranose under Lewis acid catalysis:

Silylated azacytosine+1-Chloro sugarTMSTfO (0.1 equiv), CH2Cl2, 10CProtected nucleoside\text{Silylated azacytosine} + \text{1-Chloro sugar} \xrightarrow{\text{TMSTfO (0.1 equiv)},\ \text{CH}2\text{Cl}2,\ -10^\circ\text{C}} \text{Protected nucleoside}

Optimized conditions achieve 58–68% yield through:

  • Catalyst : Trimethylsilyl triflate (TMSTfO) outperforms SnCl4 or BF3·OEt2 in minimizing anomeric alpha/beta isomerization.

  • Temperature gradient : Initial activation at -10°C followed by gradual warming to 25°C enhances stereoselectivity.

Deprotection Sequence

Sequential removal of protective groups proceeds via:

  • 5'-Methylbenzoyl cleavage :

    Protected nucleosideNaOMe/MeOH, 0C, 2 h5’-OH intermediate\text{Protected nucleoside} \xrightarrow{\text{NaOMe/MeOH},\ 0^\circ\text{C},\ 2\ \text{h}} \text{5'-OH intermediate}

    Yields >90% with <2% sugar ring degradation.

  • Anomeric chloride displacement :
    Ammonolysis in methanol/water (4:1) at pH 9.5 provides the final compound in 85% purity after recrystallization.

Alternative Methodologies

Vorbrüggen Glycosylation

Adapting classic nucleoside synthesis, this method employs:

Hexamethyldisilazane (HMDS)-activated nucleobase+Peracetylated sugarTMSOTf, MeCN, ΔCoupled product\text{Hexamethyldisilazane (HMDS)-activated nucleobase} + \text{Peracetylated sugar} \xrightarrow{\text{TMSOTf},\ \text{MeCN},\ \Delta} \text{Coupled product}

Comparative drawbacks include:

  • Lower beta-selectivity (72:28 β:α vs. 95:5 in silylation method)

  • Harsher conditions causing 15–20% triazinone ring degradation

Enzymatic Transglycosylation

Pilot-scale studies using purine nucleoside phosphorylase (PNP) show:

  • Substrate : 4-Methylbenzoyl-2-deoxy-D-ribose-1-phosphate + Triazinone base

  • Yield : 41% with wild-type PNP vs. 63% using G40P mutant enzyme

  • Advantage : Avoids toxic silylation reagents but requires costly enzyme immobilization

Protective Group Impact on Yield

Protective Group CombinationCoupling Yield (%)Deprotection Efficiency (%)
5'-p-Methylbenzoyl6892
5'-Acetyl5488
5'-p-Nitrobenzoyl6278 (side reactions observed)

Data aggregated from demonstrate p-methylbenzoyl’s superiority in balancing steric protection with clean deprotection.

Catalytic System Optimization

Lewis Acid Screening

CatalystLoading (equiv)β:α RatioReaction Time (h)
TMSTfO0.195:56
SnCl40.388:124
BF3·OEt20.582:183

TMSTfO’s lower electrophilicity reduces sugar ring opening while maintaining high β-selectivity.

Industrial-Scale Considerations

Modern pilot plants implement:

  • Continuous silylation : Microreactor technology achieves 98% conversion in 8 min vs. 4 h batch

  • Membrane-based workup : Ceramic nanofiltration membranes isolate product with 99.5% purity, reducing solvent use by 70%

  • PAT monitoring : Raman spectroscopy tracks silylation completeness in real-time, decreasing batch failures by 40%

Chemical Reactions Analysis

4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Due to its relationship with Decitabine, 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one has been studied for its effects on DNA methylation processes. Decitabine is utilized in the treatment of myelodysplastic syndromes and acute myeloid leukemia by reactivating silenced tumor suppressor genes through demethylation. The impurity may also exhibit similar properties, warranting further investigation into its potential therapeutic effects.

Biochemical Research

The compound serves as a valuable reference standard in biochemical assays aimed at studying the mechanisms of DNA methylation and demethylation. Its presence can help in understanding the pharmacodynamics of nucleoside analogs and their interactions within biological systems.

Case Studies

Several studies have explored the implications of related compounds in therapeutic contexts:

Study TitleFocusFindings
"Decitabine and Its Role in Cancer Therapy"Investigated the efficacy of Decitabine in cancer treatmentDemonstrated significant tumor regression in patients with myelodysplastic syndromes
"Nucleoside Analogues: Mechanisms of Action"Reviewed various nucleoside analogs including DecitabineHighlighted the importance of structural modifications on biological activity
"Triazine Derivatives as Antiviral Agents"Explored the antiviral potential of triazine compoundsIdentified several triazines with inhibitory effects against viral replication

Mechanism of Action

The mechanism of action of 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with DNA methyltransferases, leading to the inhibition of DNA methylation. This results in the reactivation of silenced genes and the induction of cellular differentiation and apoptosis. The molecular targets and pathways involved include the DNA methyltransferase enzymes and the downstream signaling pathways that regulate gene expression and cell cycle progression.

Comparison with Similar Compounds

Decitabine (5-Aza-2'-deoxycytidine)

Structure: 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one (lacks the 5-O-toluoyl group). Key Differences:

  • Solubility : Decitabine is more hydrophilic due to the free 5'-OH group, whereas the toluoyl ester in the target compound increases organic solvent solubility (e.g., chloroform) .
  • Mechanism : Both inhibit DNA methyltransferase (DNMT1), but the target compound may act as a prodrug, requiring enzymatic hydrolysis to release active Decitabine .

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-α-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Structure: Features dual 4-chlorobenzoyl groups at 3'- and 5'-O positions and an α-anomeric configuration. Key Differences:

  • Stability : Chlorine’s electron-withdrawing effects may enhance stability against enzymatic degradation compared to methyl substituents .
  • Activity: The α-configuration may reduce incorporation into DNA, limiting hypomethylation efficacy compared to β-anomers like Decitabine .

4-Amino-1-(2-deoxy-3,5-bis-O-(4-methylbenzoyl)-α-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one

Structure: Differs in having dual 4-methylbenzoyl groups at 3'- and 5'-O positions and an α-anomeric configuration. Key Differences:

  • Synthetic Utility : This compound is an intermediate in Decitabine synthesis, whereas the target’s single substitution may simplify manufacturing .

Azacitidine (5-Azacytidine)

Structure: 4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one (ribose sugar with 2'-OH group). Key Differences:

  • Target : Azacitidine incorporates into RNA, while the target compound (like Decitabine) targets DNA due to its 2'-deoxyribose structure .
  • Applications : Azacitidine is used for MDS and acute myeloid leukemia (AML), whereas the target compound’s modified pharmacokinetics could expand its therapeutic window .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Substituents Anomeric Configuration Solubility Melting Point (°C)
Target Compound 348.31* 5-O-(4-methylbenzoyl) β Chloroform, DCM Not reported
Decitabine 228.21 None (5'-OH) β Water, DMSO 214–218
3,5-bis-O-(4-chlorobenzoyl)-α-analog 551.88 3,5-di-O-(4-chlorobenzoyl) α Organic solvents Not reported
3,5-bis-O-(4-methylbenzoyl)-α-analog 504.49 3,5-di-O-(4-methylbenzoyl) α DCM, Chloroform 219–221

*Calculated based on C₁₈H₂₀N₄O₅.

Research Findings and Implications

  • Enhanced Stability : The 5-O-toluoyl group in the target compound may protect against rapid enzymatic degradation, extending half-life compared to Decitabine .
  • Prodrug Potential: Ester hydrolysis in vivo could release Decitabine, offering controlled activation and reduced off-target toxicity .
  • Synthetic Challenges : Multi-step synthesis is required for substituted analogs, with 3,5-di-O-benzoyl derivatives being intermediates in Decitabine production .

Biological Activity

The compound 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a synthetic derivative of triazine and ribonucleoside analogs, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Triazine core : A heterocyclic compound that may exhibit various biological activities.
  • Pentofuranosyl moiety : Imparts nucleoside-like properties, enhancing interaction with biological targets.
  • 4-Methylbenzoyl group : May influence lipophilicity and cellular uptake.

Research indicates that compounds similar to 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one may act through several pathways:

  • Inhibition of Nucleoside Metabolism : Compounds in this class often inhibit enzymes involved in nucleoside metabolism, such as deaminases and kinases.
  • Antiviral Activity : Some studies suggest that triazine derivatives can inhibit viral replication by interfering with viral RNA synthesis.
  • Cytotoxic Effects : The compound may exhibit cytotoxicity against cancer cell lines by inducing apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Effect Reference
CytotoxicityIC50 values against cancer cell lines
Antiviral activityInhibition of viral replication
Enzyme inhibitionInhibition of nucleoside phosphorylase
Antioxidant propertiesScavenging free radicals

Case Study 1: Antiviral Efficacy

A study conducted on a series of triazine derivatives demonstrated significant antiviral activity against herpes simplex virus (HSV). The compound exhibited an EC50 value of 0.5 µM, indicating potent antiviral properties. The mechanism was attributed to inhibition of viral DNA synthesis.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays showed that the compound had notable cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, suggesting a potential role in cancer therapy.

Research Findings

Recent research has focused on optimizing the structure of similar compounds to enhance their biological activity. Modifications to the benzoyl group have shown improved potency against specific targets. For instance, substituting the methyl group with larger aromatic groups increased lipophilicity and cellular uptake.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a moderate half-life and good bioavailability when administered orally. Further investigations are needed to fully understand its metabolic pathways and potential interactions with other drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one, and how can purity be optimized during synthesis?

  • Answer : The compound’s synthesis involves sequential protection-deprotection strategies for the pentofuranosyl moiety, with 4-methylbenzoyl groups introduced via regioselective acylation. Key steps include coupling reactions between modified sugars and triazinone cores under anhydrous conditions (e.g., using TMSOTf as a catalyst). Purity optimization requires HPLC purification with a C18 column and mobile phases adjusted to pH 6.5–7.0 to prevent hydrolysis of the benzoyl group .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and regioselectivity?

  • Answer : High-resolution NMR (e.g., ¹H, ¹³C, and 2D NOESY) is critical for confirming the beta-D-erythro-pentofuranosyl configuration and benzoyl group positioning. For example, coupling constants (J1',2' ≈ 6–8 Hz) in the sugar moiety indicate the erythro configuration. X-ray crystallography may resolve ambiguities in regioselectivity .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • Answer : Reverse-phase HPLC with UV detection at 260 nm (for triazinone absorption) and mass spectrometry (ESI-MS) are standard. Calibration curves using synthetic standards should account for potential matrix effects from byproducts like unreacted sugars or acylating agents .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s stability during catalytic reactions, and what mechanistic insights can be derived?

  • Answer : Kinetic studies in aprotic solvents (e.g., DMF, THF) show temperature-dependent degradation above 40°C due to benzoyl group hydrolysis. Arrhenius plots reveal activation energies (~60 kJ/mol), suggesting a concerted mechanism. Computational modeling (DFT) of transition states can validate these pathways .

Q. What experimental designs are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For enzymatic assays, use fluorogenic substrates to monitor inhibition kinetics. For DNA interactions, employ ethidium bromide displacement assays or circular dichroism to detect conformational changes .

Q. How can contradictions in published data about the compound’s solubility and bioavailability be resolved methodologically?

  • Answer : Reproduce solubility studies using standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods with HPLC quantification. Bioavailability discrepancies may stem from assay variability; use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models under controlled conditions .

Q. What computational approaches are validated for predicting the compound’s metabolic pathways?

  • Answer : Density functional theory (DFT) predicts oxidation sites (e.g., triazinone ring), while molecular docking identifies cytochrome P450 isoforms likely involved. Validate with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. How can process control strategies improve yield in scaled-up synthesis while minimizing side reactions?

  • Answer : Implement real-time monitoring via inline FTIR to track acylation progress. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations to avoid localized overheating. Statistical design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent ratio) .

Methodological Framework Integration

  • Theoretical Linkage : Questions 4 and 7 integrate the compound’s electronic structure (DFT) with experimental kinetics, aligning with Guiding Principle 2 of evidence-based inquiry .
  • Data Validation : Cross-referencing NMR/X-ray data (Question 2) and solubility studies (Question 6) ensures reproducibility, a cornerstone of scientific rigor .

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